

# N-[3-(Trifluoromethyl)benzyl]ethylamine CAS number 14355-04-5

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *N*-[3-(Trifluoromethyl)benzyl]ethylamine

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An In-Depth Technical Guide to **N-[3-(Trifluoromethyl)benzyl]ethylamine** (CAS Number: 14355-04-5)

## Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **N-[3-(Trifluoromethyl)benzyl]ethylamine**, a key chemical intermediate and a significant reference standard in the pharmaceutical industry. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, physicochemical properties, analytical characterization, and safe handling procedures. The primary synthetic route via reductive amination is detailed with a step-by-step experimental protocol. Furthermore, this guide outlines validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for its quantification and identification, particularly in the context of its role as a process-related impurity in the manufacturing of Fenfluramine.

## Introduction

**N-[3-(Trifluoromethyl)benzyl]ethylamine**, with the CAS registry number 14355-04-5, is a substituted benzylamine derivative. The presence of the trifluoromethyl group on the phenyl ring significantly influences its chemical and physical properties, making it a subject of interest

in medicinal chemistry and pharmaceutical analysis. Its primary significance lies in its classification as "Fenfluramine Impurity 5", a critical reference material for ensuring the quality and purity of the drug Fenfluramine.<sup>[1]</sup> Fenfluramine, a serotonergic agent, has been repurposed for the treatment of seizures associated with specific epilepsy syndromes.<sup>[2]</sup> The stringent control of impurities is a regulatory requirement, making a thorough understanding of this compound essential for quality control (QC) and in Abbreviated New Drug Applications (ANDA).<sup>[1]</sup>

## Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of **N-[3-(Trifluoromethyl)benzyl]ethylamine** is fundamental for its synthesis, purification, and analytical characterization.

### Physicochemical Data

The key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	14355-04-5	[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> F <sub>3</sub> N	[3]
Molecular Weight	203.2 g/mol	[3]
Boiling Point	184 - 185 °C	[4]
Density	0.981 g/cm <sup>3</sup> at 25 °C	[4]
Purity	≥97%	[5]

### Spectroscopic Data

Spectroscopic analysis is crucial for the unequivocal identification and structural elucidation of the molecule.

The <sup>1</sup>H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum of **N-[3-(Trifluoromethyl)benzyl]ethylamine** is characterized by

signals corresponding to the aromatic protons, the benzylic protons, and the ethyl group protons.<sup>[3]</sup>

- Aromatic Protons (Ar-H): Multiple signals in the aromatic region (typically  $\delta$  7.4-7.6 ppm) corresponding to the four protons on the substituted benzene ring.
- Benzylic Protons (-CH<sub>2</sub>-N): A singlet or a multiplet around  $\delta$  3.8 ppm, corresponding to the two protons of the methylene group attached to the nitrogen and the benzene ring.
- Ethyl Protons (-CH<sub>2</sub>-CH<sub>3</sub>): A quartet corresponding to the methylene protons of the ethyl group and a triplet for the methyl protons, typically found in the upfield region of the spectrum.

The IR spectrum of **N-[3-(Trifluoromethyl)benzyl]ethylamine** is expected to show characteristic absorption bands for the N-H, C-H, C=C (aromatic), and C-F bonds.

- N-H Stretch: A moderate absorption band in the region of 3300-3500 cm<sup>-1</sup>.
- C-H Stretch (aromatic and aliphatic): Multiple sharp peaks between 2850 and 3100 cm<sup>-1</sup>.
- C=C Stretch (aromatic): Peaks in the 1450-1600 cm<sup>-1</sup> region.
- C-F Stretch: Strong absorption bands in the range of 1000-1400 cm<sup>-1</sup>, characteristic of the trifluoromethyl group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **N-[3-(Trifluoromethyl)benzyl]ethylamine**, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M<sup>+</sup>) at m/z 203. The fragmentation pattern would likely involve the loss of an ethyl group or cleavage at the benzylic position.

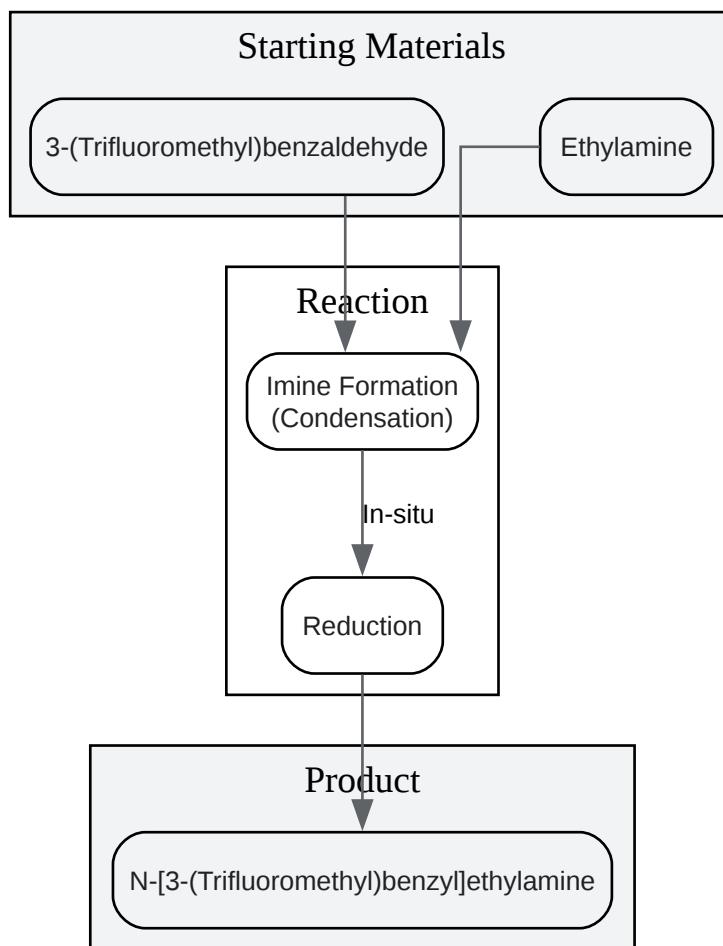
## Synthesis Methodology: Reductive Amination

The most direct and widely employed method for the synthesis of N-substituted benzylamines is reductive amination. This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine.

## Reaction Principle

**N-[3-(Trifluoromethyl)benzyl]ethylamine** is synthesized by the reductive amination of 3-(trifluoromethyl)benzaldehyde with ethylamine. The reaction proceeds via the in-situ formation of an N-ethyl-1-(3-(trifluoromethyl)phenyl)methanimine intermediate, which is then reduced using a suitable reducing agent.

## Synthetic Workflow



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Caption: Synthetic workflow for **N-[3-(Trifluoromethyl)benzyl]ethylamine**.

## Detailed Experimental Protocol

This protocol is a representative method for the synthesis of **N-[3-(Trifluoromethyl)benzyl]ethylamine** via reductive amination, adapted from established procedures for similar compounds.

#### Materials:

- 3-(Trifluoromethyl)benzaldehyde
- Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or 2M in THF)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) or Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol or Ethanol
- Dichloromethane or Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Magnetic stirrer and stirring bar
- Round-bottom flask
- Ice bath

#### Procedure:

- To a solution of 3-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol or ethanol, add ethylamine (1.1 equivalents) at room temperature with stirring.
- Stir the mixture for 30-60 minutes to facilitate the formation of the imine intermediate.
- Cool the reaction mixture in an ice bath to 0-5 °C.
- Slowly add sodium triacetoxyborohydride or sodium borohydride (1.2-1.5 equivalents) in portions, maintaining the temperature below 10 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or GC-MS.
- Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
- Remove the organic solvent under reduced pressure.
- Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous phase).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude **N-[3-(Trifluoromethyl)benzyl]ethylamine** can be purified by vacuum distillation or column chromatography on silica gel.

## Mechanism of Reaction

The reductive amination proceeds in two main steps:

- Imine Formation: The nitrogen of the ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzaldehyde. This is followed by the elimination of a water molecule to form the corresponding imine.
- Reduction: The imine is then reduced by the hydride-donating reagent (e.g.,  $\text{NaBH}(\text{OAc})_3$  or  $\text{NaBH}_4$ ) to yield the final secondary amine product.

## Analytical Characterization and Quality Control

As a pharmaceutical reference standard, the purity and identity of **N-[3-(Trifluoromethyl)benzyl]ethylamine** must be rigorously controlled. HPLC and GC-MS are the primary analytical techniques employed for this purpose.[\[1\]](#)

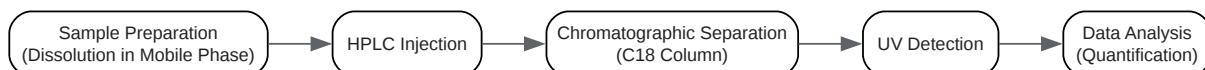
## High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantification of **N-[3-(Trifluoromethyl)benzyl]ethylamine** and other related impurities in Fenfluramine.<sup>[1]</sup>

Typical HPLC Parameters:

Parameter	Condition
Column	C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)
Mobile Phase	A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate	1.0 mL/min
Detection	UV at a suitable wavelength (e.g., 210 nm or 254 nm)
Injection Volume	10-20 $\mu$ L

Analytical Workflow:



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Caption: HPLC analytical workflow.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.<sup>[6]</sup>

Typical GC-MS Parameters:

Parameter	Condition
Column	Capillary column with a non-polar stationary phase (e.g., HP-5MS)
Carrier Gas	Helium
Temperature Program	Initial temperature of 70°C, hold for 2 min, then ramp at 10°C/min to 280°C
Injection Mode	Split/Splitless
MS Detector	Electron Ionization (EI) at 70 eV, scanning a suitable mass range

## Applications in Drug Development and Research

The primary application of **N-[3-(Trifluoromethyl)benzyl]ethylamine** is as a certified reference material (CRM) for the quality control of Fenfluramine.<sup>[1]</sup> Its presence as a process-related impurity necessitates its accurate quantification to ensure the safety and efficacy of the final drug product.

Beyond its role as an impurity standard, this compound can also serve as a valuable building block in medicinal chemistry for the synthesis of novel bioactive molecules. The trifluoromethylbenzylamine scaffold is present in a variety of pharmacologically active compounds.

## Safety, Handling, and Storage

**N-[3-(Trifluoromethyl)benzyl]ethylamine** is classified as a combustible liquid that is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage.<sup>[4]</sup> It is also harmful to aquatic life.<sup>[4]</sup>

### Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

- Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

**Handling:**

- Avoid contact with skin, eyes, and clothing.
- Do not breathe vapors or mists.
- Keep away from heat, sparks, and open flames.

**Storage:**

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Store locked up.[\[4\]](#)

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- To cite this document: BenchChem. [N-[3-(Trifluoromethyl)benzyl]ethylamine CAS number 14355-04-5]. BenchChem, [2026]. [Online PDF]. Available at:

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